An In-depth Technical Guide to the Synthesis of 5-Nitrosalicylic Acid: Mechanisms and Reaction Pathways
An In-depth Technical Guide to the Synthesis of 5-Nitrosalicylic Acid: Mechanisms and Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Nitrosalicylic acid, a crucial intermediate in the pharmaceutical and dye industries. Notably, it serves as a key precursor for Mesalazine (5-aminosalicylic acid), a frontline treatment for inflammatory bowel diseases.[1][2] This document details the primary synthesis mechanisms, various reaction pathways, and associated experimental protocols, presenting quantitative data in a structured format for effective comparison.
Core Synthesis Mechanism: Electrophilic Aromatic Substitution
The principal mechanism for the synthesis of 5-Nitrosalicylic acid is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of salicylic (B10762653) acid.[3] In this reaction, a nitro group (-NO₂) is introduced onto the aromatic ring of salicylic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups already present on the salicylic acid molecule direct the incoming nitro group to specific positions. Both are ortho-, para-directing groups. The hydroxyl group directs to positions 3 and 5, while the carboxyl group directs to positions 3 and 5. Consequently, the substitution is strongly favored at the 5-position due to the combined directing effects and reduced steric hindrance compared to the 3-position.[4]
The nitration process generally involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a nitric acid source, often in the presence of a strong acid catalyst like sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring of salicylic acid, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Finally, a proton is abstracted from the ring to restore aromaticity, yielding the 5-Nitrosalicylic acid product.
Caption: Mechanism of 5-Nitrosalicylic acid synthesis.
Reaction Pathways and Quantitative Data
Several methods for the synthesis of 5-Nitrosalicylic acid have been reported, primarily varying in the choice of nitrating agent, solvent, and reaction conditions. The selection of a specific pathway is often a trade-off between yield, purity, safety, and cost. The following table summarizes quantitative data from various reported synthesis protocols.
| Nitrating Agent/System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Concentrated Nitric Acid (68%) | Water Bath | 45-50 | 60 min | 60.3 | |
| Urea (B33335) Nitrate (B79036) / Sulfuric Acid | Sulfuric Acid | 0, then 25 | 15 min addition, 6h reaction | High (implied) | [5] |
| Nitric Acid (70%) | - | 70 | - | 32 | [5] |
| Nitric Acid | Glacial Acetic Acid | - | - | 31 | [5] |
| Nitric Acid / Mercury Nitrate | Acetic Acid (aq) | ~50 | - | ~50 | [5] |
| Supported Rare Earth Catalyst | Absolute Ethanol (B145695) | - | - | 83 | [5] |
| Sulfuric Acid / Nitric Acid | Organic Solvent (in micro-reactor) | 55-75 | 20-40 s | >75 | [6][7] |
| Ceric Ammonium Nitrate / PEG-400 | Acetic Acid (Microwave) | - | - | 70 | [8] |
| Nitric Acid / Sulfuric Acid | - | - | 1h | High (implied) | |
| 5-nitrosalicylaldehyde / t-BuOOH / CuBr₂ | Acetonitrile | 80 | 5h | 89.34 | [9] |
Experimental Protocols
Below are detailed methodologies for key synthesis experiments.
Protocol 1: Nitration using Concentrated Nitric Acid [5]
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Preparation: In a suitable reaction vessel equipped with a stirrer, add 10 mol of 68% concentrated nitric acid.
-
Reaction: Begin stirring and heat the nitric acid in a water bath. Once the temperature is stable, slowly add salicylic acid. After complete dissolution, begin the dropwise addition of concentrated nitric acid.
-
Temperature Control: Maintain the reaction temperature between 45 to 50°C, ensuring it does not exceed 50°C.
-
Reaction Time: Continue stirring for 60 minutes.
-
Isolation: Cool the reaction mixture to room temperature to allow for the precipitation of the solid product.
-
Purification: Filter the precipitate, wash with water, and dry to obtain light yellow, needle-like crystals of 5-Nitrosalicylic acid. A yield of approximately 60.3% can be expected.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a 75% ethanol aqueous solution.
Protocol 2: Nitration using Urea Nitrate in Sulfuric Acid [5]
-
Preparation: Dissolve 13.8 g (0.10 mol) of salicylic acid in 40 mL of concentrated sulfuric acid in a flask placed in an ice bath to maintain a temperature of 0°C.
-
Addition of Nitrating Agent: Under vigorous stirring, slowly add 14.8 g (0.12 mol) of urea nitrate in batches over a period of 15 minutes, ensuring the temperature remains around 0°C.
-
Reaction: After the addition is complete, allow the reaction temperature to rise to 25°C and continue stirring for 6 hours.
-
Isolation: Pour the reaction mixture into 100 g of ice water to precipitate the product.
-
Purification: Filter the solid and dry to obtain the crude product.
Protocol 3: Continuous Synthesis in a Micro-reactor [6][7]
-
Stream Preparation:
-
Nitrating Agent: Prepare a mixture of sulfuric acid and nitric acid with a molar ratio of 3-4.
-
Substrate Solution: Prepare a solution of salicylic acid in a suitable organic solvent. The molar ratio of nitric acid to salicylic acid should be 1.1-1.3.
-
-
Reaction: Pump the two streams into a micro-reactor.
-
Reaction Conditions: Maintain the reaction temperature within the micro-reactor at 55-75°C. The residence time of the reactants in the reactor should be between 20-40 seconds.
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Work-up: The reaction mixture exiting the micro-reactor is immediately directed into counter-current extraction equipment for continuous liquid separation.
-
Collection: Collect the separated aqueous and organic phases. The product is isolated from the appropriate phase.
Caption: Workflow for 5-Nitrosalicylic acid synthesis.
Alternative Synthesis Pathways
While the nitration of salicylic acid is the most common route, other methods have been developed.
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From o-Chlorobenzoic Acid: This two-step process involves the nitration of o-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid, followed by a nucleophilic aromatic substitution where the chloro group is replaced by a hydroxyl group using a base like sodium hydroxide (B78521) at elevated temperature and pressure.[5]
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From 5-Nitrosalicylaldehyde: 5-Nitrosalicylic acid can also be synthesized by the oxidation of 5-nitrosalicylaldehyde. One reported method uses tert-butyl hydroperoxide as the oxidant in the presence of potassium tert-butoxide and a copper(II) bromide catalyst in acetonitrile.[9] This pathway can offer high yields, reportedly around 89%.[9]
Conclusion
The synthesis of 5-Nitrosalicylic acid is a well-established process, with the nitration of salicylic acid being the most prevalent and economically viable method. Research continues to focus on improving yields, enhancing safety, and developing more environmentally friendly protocols. The use of micro-reactors for continuous flow synthesis represents a significant advancement, offering better control over reaction parameters and improved safety profiles.[6][7] The choice of a particular synthetic route will depend on the desired scale of production, purity requirements, and available resources. This guide provides the foundational knowledge for researchers and professionals to understand and implement the synthesis of this vital chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Nitrosalicylic acid-96-97-9 [ganeshremedies.com]
- 3. brainly.in [brainly.in]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. Page loading... [guidechem.com]
- 6. scispace.com [scispace.com]
- 7. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents [patents.google.com]
- 8. Preparation of 5-Nitrosalicylic Acid | Semantic Scholar [semanticscholar.org]
- 9. 5-Nitrosalicylic acid synthesis - chemicalbook [chemicalbook.com]
